5-Bromopyridine-3-thiol hydrochloride
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Overview
Description
5-Bromopyridine-3-thiol hydrochloride is a chemical compound with the molecular formula C5H4BrNS·HCl. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a thiol group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Thiolation: The compound can be synthesized by halogenating pyridine to introduce a bromine atom, followed by thiolation to add the thiol group.
Direct Synthesis: Direct synthesis involves the reaction of 5-bromopyridine with thiolating agents under specific conditions to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the bromine or thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the bromine or thiol group.
Scientific Research Applications
5-Bromopyridine-3-thiol hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-Bromopyridine-3-thiol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromopyridine-2-thiol: Similar structure but with the thiol group at the 2-position.
3-Bromo-6-mercaptopyridine: Another isomer with the bromine and thiol groups in different positions.
Uniqueness: 5-Bromopyridine-3-thiol hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Its distinct chemical properties make it suitable for various synthetic and research purposes.
Properties
IUPAC Name |
5-bromopyridine-3-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFPWOJOWONCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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